molecular formula C16H20N4O2 B12619061 2,4-Bis(4-aminoanilino)butanoic acid CAS No. 917951-10-1

2,4-Bis(4-aminoanilino)butanoic acid

Cat. No.: B12619061
CAS No.: 917951-10-1
M. Wt: 300.36 g/mol
InChI Key: BZXMWZSVZBFEHE-UHFFFAOYSA-N
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Description

2,4-Bis(4-aminoanilino)butanoic acid is an organic compound with the molecular formula C16H20N4O2 It is characterized by the presence of two aminoaniline groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-aminoanilino)butanoic acid typically involves the reaction of 4-nitroaniline with butanoic acid derivatives under specific conditions. The nitro groups are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-aminoanilino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form more stable amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amine derivatives.

Scientific Research Applications

2,4-Bis(4-aminoanilino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Bis(4-aminoanilino)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets are still under investigation, but the compound’s ability to interact with various biomolecules makes it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminobutanoic acid: Similar in structure but lacks the aromatic amino groups.

    4-Aminobutanoic acid: Contains only one amino group and lacks the aromatic ring.

    2,4-Dinitrobutanoic acid: Contains nitro groups instead of amino groups.

Uniqueness

2,4-Bis(4-aminoanilino)butanoic acid is unique due to the presence of two aromatic amino groups, which confer distinct chemical and biological properties

Properties

CAS No.

917951-10-1

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

2,4-bis(4-aminoanilino)butanoic acid

InChI

InChI=1S/C16H20N4O2/c17-11-1-5-13(6-2-11)19-10-9-15(16(21)22)20-14-7-3-12(18)4-8-14/h1-8,15,19-20H,9-10,17-18H2,(H,21,22)

InChI Key

BZXMWZSVZBFEHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NCCC(C(=O)O)NC2=CC=C(C=C2)N

Origin of Product

United States

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